Ethyl 4-(4-methoxyphenyl)-2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate
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Overview
Description
ETHYL 4-(4-METHOXYPHENYL)-2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring, a quinoline moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-METHOXYPHENYL)-2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the quinoline moiety and other functional groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-METHOXYPHENYL)-2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
ETHYL 4-(4-METHOXYPHENYL)-2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-METHOXYPHENYL)-2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(4-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
- 4-METHOXYPHENOL
Uniqueness
ETHYL 4-(4-METHOXYPHENYL)-2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE is unique due to its combination of a thiophene ring and a quinoline moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H24N2O4S2 |
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Molecular Weight |
492.6 g/mol |
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H24N2O4S2/c1-4-32-26(30)24-20(17-9-11-18(31-3)12-10-17)14-34-25(24)28-22(29)15-33-23-13-16(2)19-7-5-6-8-21(19)27-23/h5-14H,4,15H2,1-3H3,(H,28,29) |
InChI Key |
UBZANHHYKCYMOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CSC3=NC4=CC=CC=C4C(=C3)C |
Origin of Product |
United States |
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